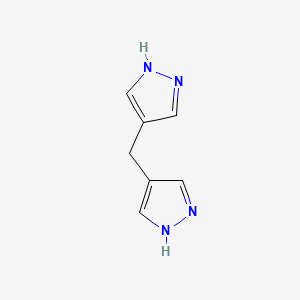

4,4'-Methylenedipyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13753-57-6 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

4-(1H-pyrazol-4-ylmethyl)-1H-pyrazole |

InChI |

InChI=1S/C7H8N4/c1(6-2-8-9-3-6)7-4-10-11-5-7/h2-5H,1H2,(H,8,9)(H,10,11) |

InChI Key |

VZOORPIHUVKFKA-UHFFFAOYSA-N |

SMILES |

C1=C(C=NN1)CC2=CNN=C2 |

Canonical SMILES |

C1=C(C=NN1)CC2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4,4 Methylenedipyrazole

Established Synthetic Pathways to 4,4'-Methylenedipyrazole

The primary and most established methods for synthesizing the this compound scaffold are multi-component reactions. These reactions are efficient as they allow for the construction of complex molecules from simple precursors in a single step.

Two main strategies dominate the synthesis of these compounds:

One-pot pseudo three-component reactions: This approach typically involves the reaction of a 3-methyl-5-pyrazolone derivative (2 equivalents) with an aldehyde (1 equivalent). The reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition. nih.govrwth-aachen.de

One-pot pseudo five-component reactions: This method involves the reaction of a β-keto ester (2 equivalents), a hydrazine derivative (2 equivalents), and an aldehyde (1 equivalent). nih.gov This pathway is also a tandem sequence of reactions where the pyrazolone is formed in situ.

A variety of catalysts can be employed to facilitate these reactions, including nano-SiO2/HClO4, guanidine hydrochloride, and tetraethylammonium L-prolinate. nih.gov The choice of reactants and catalysts can be tailored to achieve desired yields and purity.

For instance, the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be achieved by reacting phenylhydrazine and ethyl acetoacetate with various aromatic aldehydes. nih.gov

| Reaction Type | Key Reactants | Catalyst Examples | Typical Product |

|---|---|---|---|

| Pseudo Three-Component | 3-Methyl-5-pyrazolone, Aldehyde | Sodium Acetate, L-prolinate | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) |

| Pseudo Five-Component | β-Keto ester, Hydrazine, Aldehyde | Guanidine hydrochloride, Boric acid | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is readily achievable through the multi-component reactions described above by simply varying the starting materials.

Substitution on the Methylene (B1212753) Bridge: The nature of the substituent on the methylene bridge is determined by the choice of the aldehyde used in the condensation reaction. A wide array of aromatic aldehydes can be used to introduce corresponding aryl groups at this position, leading to a diverse library of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govrwth-aachen.de For example, using cyclohexanone instead of an aromatic aldehyde results in a spirocyclic derivative, 4,4'-(cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). mdpi.com

Substitution on the Pyrazole (B372694) Rings: Substituents on the pyrazole rings can be introduced by using appropriately substituted hydrazine and β-keto ester precursors. For example, using phenylhydrazine leads to N-phenyl substituted pyrazole rings. nih.gov

The following table provides examples of substituted derivatives and the corresponding precursors.

| Desired Substitution | Precursor Modification | Example Product |

|---|---|---|

| Aryl group on methylene bridge | Use of a substituted aromatic aldehyde | 4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) nih.gov |

| Alkyl group on pyrazole nitrogen | Use of an alkylhydrazine | 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) mdpi.com |

| Phenyl group on pyrazole nitrogen | Use of phenylhydrazine | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) rwth-aachen.de |

Methodologies for Functionalizing the Pyrazole Rings and Methylene Bridge

Beyond the incorporation of substituents during the initial synthesis, the this compound scaffold can be further functionalized.

Functionalization of the Pyrazole Rings:

A notable method for functionalizing the pyrazole rings is the introduction of carboxylic acid groups. An alternative approach involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium (potassium hydroxide–dimethyl sulfoxide). This method is suitable for preparing bis(4-carboxypyrazol-1-yl)alkanes with varying linker lengths.

Functionalization of the Methylene Bridge:

The methylene bridge, particularly when it is a simple CH2 group, is also amenable to functionalization. The methylenic carbon can be lithiated using a strong base like n-butyllithium, and the resulting lithiated species can then react with various electrophiles. For example, reaction with allyl bromide introduces an allyl group at the methylene bridge. nih.gov

Furthermore, a synthetic route to introduce oxime or hydrazone functionalities at the methylene bridge has been developed. This involves the conjugate addition of pyrazoles to α-halogenated nitroso- and azoalkenes. researchgate.net In a related bis(indolyl)methane system, a malonate group has been successfully introduced onto the methylene bridge through a double Michael addition. clockss.org

| Position of Functionalization | Methodology | Introduced Functional Group |

|---|---|---|

| Pyrazole Ring (C4-position) | Alkylation of ethyl 4-pyrazolecarboxylates | Carboxylic acid |

| Methylene Bridge | Lithiation followed by reaction with an electrophile | Allyl group nih.gov |

| Methylene Bridge | Conjugate addition to nitroso-/azoalkenes | Oxime or Hydrazone researchgate.net |

| Methylene Bridge (in analogous systems) | Double Michael Addition | Malonate group clockss.org |

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant focus on developing more environmentally friendly synthetic methods for this compound derivatives. These approaches aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts.

Key green chemistry strategies include:

Use of Green Solvents: Reactions have been successfully carried out in aqueous media, such as a boric acid aqueous solution system, which acts as a green and mild catalytic system.

Catalyst-Free and Solvent-Free Conditions: Some syntheses of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have been achieved under catalyst-free and solvent-free conditions, either by simple heating or by using microwave irradiation. researchgate.net

Use of Eco-Friendly Catalysts: A variety of environmentally benign catalysts have been employed, including:

Theophylline

Tetraethylammonium L-prolinate nih.gov

Nano-SiO2/HClO4 nih.gov

LiOH·H2O

[Amb]l-prolinate (l-prolinate anion immobilized on Amberlite) researchgate.net

These green methods often offer advantages such as shorter reaction times, high yields, and simple work-up procedures, making them attractive for sustainable chemical production. nih.govresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 4,4 Methylenedipyrazole Systems

Single Crystal X-ray Diffraction Analysis of 4,4'-Methylenedipyrazole and its Coordination Complexes

Single-crystal X-ray diffraction is a cornerstone technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This method has been applied to compounds structurally related to this compound, offering insights into their molecular geometry and crystal packing.

Crystallographic Data Collection and Refinement Methodologies

The process of determining the crystal structure of pyrazole-containing compounds and their coordination complexes involves several key steps. Initially, single crystals of suitable quality are grown, often by slow evaporation of a solution. For instance, single crystals of 4,4'-methylenebis(2,6-diethylaniline), a related compound, were obtained by the slow cooling of a solution in a DMSO/water mixture nih.gov.

Once suitable crystals are obtained, they are mounted on a diffractometer. Data collection is typically performed using monochromatic X-ray radiation, often from a Mo Kα source, on area-detector diffractometers nih.gov. The collected diffraction data are then processed to yield a set of observed structure factors. The crystal structure is subsequently solved using direct methods and refined by full-matrix least-squares on F² nih.gov. This refinement process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In pyrazole-containing structures, hydrogen bonding is a predominant force. The pyrazole (B372694) ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom), allowing for the formation of diverse hydrogen-bonded networks, such as dimers, chains, and more complex two- or three-dimensional architectures researchgate.netnih.govscilit.comrsc.org.

In addition to classical N-H···N hydrogen bonds, weaker interactions such as C-H···π and π-π stacking interactions can also play a significant role in stabilizing the crystal structure nih.govnih.govrsc.orgnih.govrsc.orgdtic.mil. For example, in the crystal structure of 4,4'-methylenebis(2,6-diethylaniline), molecules form a network through intermolecular N-H···N bonds and C-H···π interactions nih.gov. The analysis of these interactions is crucial for understanding the supramolecular chemistry of these compounds and for the rational design of new materials with desired properties nih.govrsc.org.

Application of X-ray and Neutron Diffraction for Precise Structural Insights

While X-ray diffraction is a powerful tool, it has limitations in accurately locating hydrogen atoms due to their low electron density. Neutron diffraction provides a valuable complementary technique in this regard. Neutrons scatter off atomic nuclei, and the scattering length of hydrogen (or its isotope deuterium) is comparable to that of heavier atoms, allowing for the precise determination of hydrogen atom positions and bond lengths aps.orgaps.orgrsc.orgornl.govrsc.org.

The combination of X-ray and neutron diffraction can, therefore, provide a comprehensive and highly accurate picture of a crystal structure, including detailed information about hydrogen bonding networks. This is particularly important for understanding the subtle structural details that can influence the physical and chemical properties of materials. While no specific neutron diffraction studies on this compound have been reported, the technique has been successfully applied to other organic and metal-organic systems to elucidate complex structures aps.orgaps.orgrsc.orgornl.govrsc.org.

Spectroscopic Investigations of Molecular and Electronic Structures

Spectroscopic techniques are indispensable for characterizing the molecular and electronic structure of chemical compounds. Vibrational and nuclear magnetic resonance spectroscopy are routinely used to confirm the identity and purity of synthesized compounds and to probe their structural features.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes researchgate.netmdpi.comrsc.orgrsc.orgresearchgate.netnih.gov. In pyrazole-containing compounds, the N-H stretching vibration typically appears as a broad band in the FT-IR spectrum in the region of 3200-3400 cm⁻¹ researchgate.net. The C=N and C=C stretching vibrations of the pyrazole ring are also observable in the fingerprint region of the spectrum nih.gov.

For example, the FT-IR spectrum of a polyurethane synthesized from 4,4'-methylenediphenyl diisocyanate (a related methylene-bridged aromatic compound) shows characteristic peaks for the N-H, C=O, and C-N functional groups researchgate.net. Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions researchgate.netrsc.orgnih.govresearchgate.netnsf.gov.

Table 1: Typical FT-IR Vibrational Frequencies for Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 researchgate.net |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N | Stretching | ~1600 |

Table 2: Typical Raman Shifts for Related Compounds

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| Ring breathing | Pyridine (B92270)/Pyrazole ring | 980-1050 researchgate.net |

| C-H in-plane bend | Aromatic | 1200-1300 researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution mdpi.com. ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their relative numbers through integration oregonstate.educhemistrysteps.comchemistryconnected.com. In pyrazole derivatives, the N-H proton typically appears as a broad singlet in the downfield region of the spectrum. The chemical shifts of the pyrazole ring protons and the methylene (B1212753) bridge protons are also characteristic researchgate.net.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule researchgate.netpdx.edulibretexts.orgwisc.eduyoutube.comrsc.org. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of the signal is indicative of the carbon's chemical environment. For this compound, one would expect to see distinct signals for the methylene carbon and the different carbons of the pyrazole rings.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | >10 | broad singlet |

| C-H (pyrazole ring) | 7.0 - 8.5 | singlet/doublet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C (pyrazole ring) | 110 - 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of UV or visible light, which induces transitions of electrons from lower to higher energy molecular orbitals. In the context of this compound, the UV-Vis spectrum is dictated by the electronic transitions within the pyrazole rings. The pyrazole heterocycle contains both π-bonds and non-bonding (n) electrons on the nitrogen atoms, giving rise to characteristic absorptions.

The primary electronic transitions observed in molecules like this compound are π → π* and n → π* transitions. libretexts.orgyoutube.com The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands, usually in the far-UV region. For the parent pyrazole molecule, a high-intensity absorption band is observed around 203-210 nm, which is assigned to a π → π* transition. researchgate.net The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. youtube.comlibretexts.org These transitions are generally of lower energy and intensity compared to π → π* transitions and are often observed as shoulders or weak bands at longer wavelengths. libretexts.orglibretexts.org

Substituents on the pyrazole rings can influence the energy of the electronic transitions. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). Similarly, the polarity of the solvent can affect the transitions, particularly the n → π* transitions, which often experience a hypsochromic (blue) shift in polar solvents. youtube.com

Below is a data table illustrating the typical UV-Vis absorption data for pyrazole and the expected values for this compound in a common solvent like ethanol.

Table 1: Representative UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Pyrazole | Ethanol | ~210 | ~4,000 | π → π* |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, electron impact (EI) ionization is a common method, which involves bombarding the molecule with high-energy electrons to produce a positively charged molecular ion (M•⁺). libretexts.org

The molecular ion of this compound (C₇H₈N₄) has a calculated molecular weight of 148.08 g/mol . Therefore, the mass spectrum is expected to show a distinct molecular ion peak at an m/z value of 148. Due to the Nitrogen Rule, a molecule with an even number of nitrogen atoms, such as this one, will have an even nominal molecular weight, which is consistent with the expected M•⁺ peak. miamioh.edu

Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. libretexts.org The analysis of these fragmentation patterns provides significant insight into the molecule's structure. For this compound, the fragmentation is expected to be dominated by cleavages related to the methylene bridge and the pyrazole rings.

Key fragmentation pathways include:

Benzylic-type Cleavage: The most prominent fragmentation pathway is often the cleavage of the bond between the methylene carbon and one of the pyrazole rings. This results in the formation of a stable pyrazolylmethyl cation (m/z 81) and a pyrazolyl radical. The ion at m/z 81 is expected to be a major peak, potentially the base peak, due to the resonance stabilization of the positive charge.

[C₇H₈N₄]•⁺ → [C₄H₅N₂]⁺ + C₃H₃N₂• (m/z 81)

Ring Fission of Pyrazole Fragments: The pyrazole ring itself or fragments containing it can undergo characteristic ring fission. This often involves the loss of small, stable neutral molecules such as hydrogen cyanide (HCN, 27 Da) or molecular nitrogen (N₂, 28 Da). researchgate.net For instance, the fragment at m/z 81 could lose HCN to produce an ion at m/z 54. researchgate.net

[C₄H₅N₂]⁺ → [C₃H₄]⁺ + HCN (m/z 54)

Loss of the Methylene Bridge: Although less common, fragmentation could involve the formal loss of the CH₂ group, though this is more likely to occur in multi-step processes.

The predicted major fragments and their corresponding m/z values are summarized in the table below.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 148 | [C₇H₈N₄]•⁺ | C₇H₈N₄ | Molecular Ion (M•⁺) |

| 147 | [C₇H₇N₄]⁺ | C₇H₇N₄ | Loss of a hydrogen atom (M-1) |

| 81 | [C₄H₅N₂]⁺ | C₄H₅N₂ | Pyrazolylmethyl cation; cleavage at the methylene bridge. Likely a major peak. |

| 80 | [C₄H₄N₂]•⁺ | C₄H₄N₂ | Pyrazole radical cation, formed via H-rearrangement and cleavage. |

| 67 | [C₃H₃N₂]⁺ | C₃H₃N₂ | Pyrazolyl cation. |

Coordination Chemistry of 4,4 Methylenedipyrazole: Ligand Design and Metal Complexation

4,4'-Methylenedipyrazole as a Multidentate Ligand in Metal-Organic Systems

This compound is a bidentate ligand that can coordinate to metal ions through the nitrogen atoms of its two pyrazole (B372694) rings. The methylene (B1212753) (-CH₂-) bridge between the two pyrazole units provides significant flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This flexibility enables it to act as a bridging ligand, connecting two or more metal ions to form binuclear or polynuclear complexes and coordination polymers. rsc.org

Unlike more rigid linkers such as 4,4'-bipyridine (B149096) or 4,4'-bipyrazole, the non-conjugated methylene spacer in this compound allows the two pyrazole rings to rotate. This conformational freedom is crucial in the construction of diverse metal-organic frameworks, influencing the dimensionality and topology of the resulting structures. The ligand can bridge metal centers to create discrete dimeric or oligomeric structures, or it can extend into one-, two-, or three-dimensional coordination polymers. nih.govnih.gov The nature of the resulting architecture is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the presence of co-ligands or counter-ions, and the reaction conditions. e3s-conferences.orgub.edu

Synthesis and Characterization of Mononuclear and Polynuclear Coordination Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comunsri.ac.id The resulting complexes can be mononuclear, where a single metal ion is coordinated by one or more ligand molecules, but more commonly, the ligand's bridging nature leads to the formation of polynuclear species. rsc.orgnih.gov

Characterization of these complexes is performed using a combination of analytical and spectroscopic techniques. nih.govua.esresearchgate.net

Elemental Analysis confirms the empirical formula of the synthesized complexes. nih.gov

Infrared (IR) Spectroscopy is used to identify the coordination of the pyrazole rings to the metal center, often observed as shifts in the C=N stretching frequencies. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed information about the structure of the ligand and its environment in diamagnetic complexes.

UV-Visible Spectroscopy gives insight into the electronic transitions within the complex, which are related to its electronic structure. scirp.org

Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the complexes and the loss of solvent or ligand molecules upon heating. nih.gov

For example, the synthesis of binuclear ruthenium(II) complexes involves reacting a ruthenium precursor, such as [Ru(CO)ClH(PPh₃)₃], with this compound. rsc.org Similarly, one-dimensional copper(II) coordination polymers have been prepared by reacting copper(II) chloride with a substituted derivative, 3,3′,5,5′-tetramethyl-4,4′-methylenedipyrazole. nih.gov

Coordination Geometries and Electronic Structures of this compound Metal Complexes

The coordination geometry around a metal center in a complex is determined by the number of coordinated atoms (coordination number) and is influenced by the size and electronic properties of both the metal ion and the ligands. mdpi.comrsc.org In complexes with this compound, various geometries have been observed.

For instance, in a binuclear ruthenium(II) complex where two [Ru(CO)ClH(PPh₃)₂] units are bridged by a this compound ligand, each ruthenium atom is six-coordinate, adopting a distorted octahedral geometry. rsc.org In contrast, a one-dimensional copper(II) polymer formed with a tetramethyl-substituted this compound features five-coordinate copper ions in a square-pyramidal geometry. nih.govresearchgate.net The flexibility of the ligand allows it to support these different coordination environments.

The electronic structure of these complexes is a key determinant of their physical properties, such as color, magnetism, and reactivity. nih.govrsc.orgnih.gov It is typically described using models like ligand field theory or molecular orbital theory. These theories consider the interaction between the d-orbitals of the transition metal and the orbitals of the surrounding ligands. These interactions lead to a splitting of the d-orbitals into different energy levels. The way electrons fill these orbitals determines the complex's properties. The electronic structure can be probed experimentally using techniques like UV-Visible spectroscopy, which measures the energy of electronic transitions, and by theoretical calculations. nih.govscirp.orgnih.gov

Transition Metal Complexes of this compound

While specific studies on vanadium complexes with this compound are not extensively documented, the coordination chemistry of vanadium with other pyrazole-based ligands provides insight into potential structural motifs. acs.org Vanadium can exist in various oxidation states, most commonly +3, +4, and +5, leading to a wide range of coordination geometries. scirp.orgmdpi.com

Oxidovanadium(IV), or vanadyl (VO²⁺), complexes often exhibit five-coordinate square-pyramidal geometry or six-coordinate distorted octahedral geometry. acs.orgnih.gov It is plausible that this compound could act as a bridging ligand between two vanadyl units, with each vanadium center completing its coordination sphere with other ligands like halides or solvent molecules. Given the tendency of pyrazole-containing ligands like tris(pyrazolyl)methane to coordinate in a facial manner, this compound could potentially link vanadium centers into chains or more complex polynuclear structures. acs.org The resulting structural motifs would be highly dependent on the vanadium precursor and reaction conditions used. researchgate.net

The reactivity of ruthenium(II) complexes with this compound has been investigated, demonstrating the ligand's ability to form stable binuclear structures. rsc.org In a reaction with [Ru(CO)ClH(PPh₃)₃], the this compound ligand acts as a bridge (μ-L') between two metal centers, resulting in the formation of the binuclear complex [{Ru(CO)ClH(PPh₃)₂}₂(μ-tmmdpz)], where tmmdpz is the tetramethyl-substituted version of the ligand. rsc.org

In this complex, each ruthenium(II) center is six-coordinate, exhibiting a distorted octahedral geometry. rsc.org The coordination environment around each ruthenium atom consists of the two nitrogen atoms from the bridging dipyrazole ligand, a hydride, a chloride, and two triphenylphosphine (B44618) (PPh₃) ligands. rsc.org This work highlights the utility of this compound in constructing well-defined polynuclear systems, where the ligand effectively holds two metal centers in proximity, which could be relevant for catalytic applications.

| Complex Type | Ruthenium Center Coordination | Ligand Role | Reference |

|---|---|---|---|

| Binuclear Ru(II) | Distorted Octahedral | Bridging (μ-L') | rsc.org |

Copper(II) has been shown to form one-dimensional (1D) coordination polymers with derivatives of this compound. nih.govresearchgate.net A notable example is the complex catena-poly[[chloridocopper(II)]bis(μ-3,3′,5,5′-tetramethyl-4,4′-methylenedipyrazole)-dichloridocopper(II)], with the formula [Cu₂Cl₄(C₁₁H₁₆N₄)]n. nih.govresearchgate.net

In this structure, the 3,3′,5,5′-tetramethyl-4,4′-methylenedipyrazole (H₂mbdpz) ligand acts as a bridging ligand, connecting copper atoms to form an extended 1D chain. nih.gov The copper atoms exhibit a five-coordinate, square-pyramidal geometry. Each copper center is coordinated to two nitrogen atoms from two different H₂mbdpz ligands and three chloride ions (two bridging and one terminal). nih.govresearchgate.net The bridging chloride atoms and the bridging dipyrazole ligands work in concert to build the polymeric chain. These chains are further linked into a two-dimensional layer through N-H···Cl hydrogen bonds. nih.gov This demonstrates how the combination of a flexible dipyrazole ligand and simple halide co-ligands can lead to the self-assembly of extended polymeric architectures. ub.edunih.gov

| Complex Formula | Copper Center Geometry | Structure Type | Ligand | Reference |

|---|---|---|---|---|

| [Cu₂Cl₄(C₁₁H₁₆N₄)]n | Square-Pyramidal | 1D Coordination Polymer | 3,3′,5,5′-tetramethyl-4,4′-methylenedipyrazole | nih.govresearchgate.net |

Cobalt and Nickel Complexes with this compound Derivatives

The coordination chemistry of cobalt (Co) and nickel (Ni) with pyrazole-based ligands is a rich field, leading to a variety of structural motifs and interesting magnetic and electronic properties. While specific studies on the parent this compound with cobalt and nickel are not extensively detailed in the provided search results, the behavior of closely related derivatives like 4,4'-bipyrazole (H₂BPZ) and substituted pyrazoles provides significant insight into their complexation.

Cobalt(II) and Nickel(II) ions, typically in their +2 oxidation state, readily form coordination polymers with bipyrazole-type ligands. nih.gov For instance, the reaction of 4,4'-bipyrazole with cobalt(II) and nickel(II) salts under solvothermal conditions yields isomorphous 3D porous coordination polymers with the general formula [M(BPZ)]·Solv (where M = Co, Ni). nih.gov These materials exhibit significant thermal robustness, with the cobalt derivative being stable up to 300 °C and the nickel framework showing similar stability. nih.gov The resulting structures contain one-dimensional channels, demonstrating the capacity of the bipyrazole ligand to act as a rigid spacer, organizing the metal centers into extended networks. nih.gov In these complexes, the metal ions are typically coordinated by the nitrogen atoms of the pyrazole rings. nih.govmdpi.com

The coordination geometry around the Co(II) and Ni(II) centers in such complexes is often octahedral or distorted octahedral. mdpi.comchemijournal.comresearchgate.net For example, in a cobalt(II) complex with a sulfadiazine-pyrazole prodrug, the Co(II) ion is hexa-coordinated in a distorted octahedral environment. mdpi.com Similarly, nickel(II) complexes with hydrazone derivatives containing a pyrazole moiety also exhibit octahedral geometry. chemijournal.com The specific geometry is influenced by the steric and electronic properties of the co-ligands present in the coordination sphere. nih.govluc.edu

The electronic configuration of Ni(II) (d⁸) allows for various geometries, including octahedral, square planar, and tetrahedral, each with distinct magnetic properties. chemijournal.comlibretexts.org Octahedral Ni(II) complexes are typically paramagnetic, while square-planar complexes are often diamagnetic. chemijournal.com The choice between these geometries can be tuned by the ligand field. luc.edu Similarly, Co(II) (d⁷) complexes are known to exist in both octahedral and tetrahedral geometries, which influences their color and magnetic behavior. libretexts.orgatlanticoer-relatlantique.ca The flexibility of the methylene bridge in this compound compared to the direct link in 4,4'-bipyrazole could allow for greater variation in the angles between the pyrazole rings, potentially leading to unique coordination geometries and polymeric structures with cobalt and nickel.

| Compound Formula | Metal Ion | Key Structural Features | Reference |

| [Co(BPZ)]·Solv | Co(II) | 3D porous network, 1D channels | nih.gov |

| [Ni(BPZ)]·Solv | Ni(II) | 3D porous network, 1D channels, isomorphous with Co complex | nih.gov |

| Co(L)(H₂O)₄₂ | Co(II) | Distorted octahedral geometry, bidentate NN-chelation | mdpi.com |

| [NiL₂] | Ni(II) | Octahedral geometry | chemijournal.com |

Other Metal Centers and Their Interactions with this compound Ligands

Beyond cobalt and nickel, this compound and its analogues form stable complexes with a wide array of other transition metal centers, including copper, zinc, cadmium, palladium, and mercury. nih.gov The structural diversity of these complexes highlights the versatility of the bipyrazole scaffold as a building block in coordination chemistry.

Copper(II) Complexes: Copper(II) has shown a strong affinity for pyrazole-based ligands. A notable example involves the derivative 3,3′,5,5′-tetramethyl-4,4′-methylenedipyrazole (H₂mbdpz), which reacts with copper(II) chloride to form a one-dimensional coordination polymer, [Cu₂Cl₄(C₁₁H₁₆N₄)]ₙ. iucr.org In this structure, the copper atom exhibits a square-pyramidal geometry, coordinated by two nitrogen atoms from two different H₂mbdpz ligands, which act as bridges. iucr.orgresearchgate.net This bridging behavior connects the copper centers into an extended 1D chain. iucr.org Other copper complexes with pyrazole-containing ligands have been explored for their catalytic and magnetic properties. nih.gov

Zinc(II) and Cadmium(II) Complexes: Zinc(II) and Cadmium(II), having d¹⁰ electronic configurations, typically form colorless complexes and exhibit more predictable coordination geometries, often tetrahedral or octahedral. libretexts.orgatlanticoer-relatlantique.ca

Zinc(II): The reaction of 4,4'-bipyrazole with zinc(II) yields a 3D porous framework, [Zn(BPZ)], which is isomorphous to the cobalt analogue. nih.gov Zinc complexes with other pyrazolyl-based ligands have been synthesized and characterized, showing distorted tetrahedral and pentacoordinate geometries. uj.ac.za These complexes have also been investigated for their catalytic activity in polymerization reactions. uj.ac.za

Cadmium(II): Cadmium is known for its unusually varied coordination stereochemistry, with coordination numbers ranging from 2 to 8. nih.gov With 4,4'-bipyrazole, cadmium(II) forms a coordination polymer, [Cd(BPZ)]·DMF, which crystallizes in a rare chiral space group and consists of homochiral helices of octahedral Cd(II) ions. nih.gov The complexation of other amino acids and organic ligands with cadmium has also been studied, often in the context of its toxicity and remediation. nih.govmdpi.com Amalgam voltammetry has been used to study the speciation of cadmium mixed ligand complexes in solution. ajol.info

Other Metals: The flexibility of the bipyrazole ligand system has been demonstrated by the synthesis of coordination polymers with Palladium(II) and Mercury(II), forming [Pd(BPZ)]·H₂O and [Hg(BPZ)], respectively. nih.gov These findings underscore the broad applicability of 4,4'-bipyrazolyl ligands in constructing diverse coordination frameworks with various metal ions. nih.gov

| Metal Ion | Ligand | Compound/Complex Type | Key Findings | Reference |

| Copper(II) | 3,3′,5,5′-tetramethyl-4,4′-methylenedipyrazole | 1D Coordination Polymer | Square-pyramidal Cu(II), ligand acts as a bridge forming a chain. | iucr.orgresearchgate.net |

| Zinc(II) | 4,4'-Bipyrazole | 3D Porous Coordination Polymer | Isomorphous with Co(II) complex, thermally robust. | nih.gov |

| Cadmium(II) | 4,4'-Bipyrazole | 3D Coordination Polymer | Forms homochiral helices, crystallizes in a chiral space group. | nih.gov |

| Palladium(II) | 4,4'-Bipyrazole | Coordination Polymer | Forms [Pd(BPZ)]·H₂O. | nih.gov |

| Mercury(II) | 4,4'-Bipyrazole | Coordination Polymer | Forms [Hg(BPZ)]. | nih.gov |

Ligand Denticity and Bridging Capabilities of this compound

The way a ligand binds to a metal center is defined by its denticity , which refers to the number of donor atoms in the ligand that attach to the metal. byjus.comlibretexts.orgwikipedia.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.org

This compound is best described as a bis-monodentate ligand. Each of the two pyrazole rings contains a donor nitrogen atom capable of coordinating to a metal center. However, due to the methylene spacer (-CH₂-) separating the two rings, it is sterically impossible for both nitrogen atoms of a single ligand molecule to coordinate to the same metal ion in a chelating fashion. Instead, the two pyrazole units bind to two different metal centers. This ability to link multiple metal ions is known as its bridging capability . stackexchange.com

This bridging nature is fundamental to the chemistry of this compound and its analogues, enabling the formation of extended structures such as coordination polymers. The flexibility of the methylene spacer allows the pyrazole rings to orient themselves to bridge metal centers, leading to the formation of various architectures, from one-dimensional chains to complex three-dimensional frameworks. nih.goviucr.org

For example, in the copper complex [Cu₂Cl₄(C₁₁H₁₆N₄)]ₙ, the substituted this compound ligand bridges copper atoms to construct a 1D chain. iucr.org Similarly, the related ligand 4,4'-bipyrazole acts as a linear spacer to form 2D layers and 3D porous networks with a variety of metal ions like Zn(II), Co(II), Ni(II), and Cd(II). nih.gov The distance and angle between the two pyrazole nitrogen donors, governed by the methylene spacer, are crucial parameters that dictate the topology and dimensionality of the resulting coordination polymer.

Stereochemical Aspects and Chiral Recognition in Coordination Systems

Stereochemistry in coordination complexes involves the three-dimensional arrangement of ligands around a central metal ion. ntu.edu.sg This can lead to various forms of isomerism, including optical isomerism, where a complex is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). ntu.edu.sgcsbsju.edu

A compelling example is the complex formed between 4,4'-bipyrazole and cadmium(II), [Cd(BPZ)]·DMF. nih.gov This coordination polymer crystallizes in the homochiral space group P6(1)22. nih.gov The structure is composed of homochiral helices of octahedral cadmium ions linked by the bipyrazole ligands. nih.gov The formation of a homochiral structure from achiral starting materials indicates a process of spontaneous resolution during crystallization, a significant stereochemical phenomenon.

Furthermore, the concept of chiral recognition , the ability of a chiral system to differentiate between the enantiomers of another chiral compound, is a burgeoning area in coordination chemistry. xmu.edu.cnoaepublish.comrsc.orgnih.gov This is often achieved by using enantiopure chiral ligands to construct coordination cages or polymers. nih.gov These chiral hosts can then exhibit selective binding for one enantiomer of a guest molecule over the other. oaepublish.comnih.gov While the parent this compound is achiral, its derivatives can be functionalized with chiral groups. Such chiral ligands could be used to build stereochemically defined coordination polymers or cages capable of enantioselective recognition and separation. xmu.edu.cnnih.gov The transfer of stereochemical information from a chiral ligand to the arrangement of metal centers can lead to highly selective host-guest systems. nih.gov

Supramolecular Architectures and Non Covalent Interactions Involving 4,4 Methylenedipyrazole

Design Principles for Supramolecular Materials Utilizing 4,4'-Methylenedipyrazole Scaffolds

The design of supramolecular materials based on this compound scaffolds is guided by several key principles that leverage the molecule's inherent properties. nih.govresearchgate.net The bifunctional nature of the molecule, possessing both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites on each pyrazole (B372694) ring, is a primary consideration. This self-complementarity allows for the formation of robust and predictable hydrogen-bonded networks. vu.nl

Furthermore, the conformational flexibility imparted by the methylene (B1212753) linker allows the two pyrazole rings to adopt various relative orientations. This adaptability can be exploited to create diverse supramolecular assemblies, from discrete oligomers to extended one-, two-, or three-dimensional networks. The angle between the pyrazole rings can be influenced by factors such as substitution on the rings and the presence of guest molecules, providing a mechanism to control the resulting architecture. researchgate.net

The pyrazole rings also function as effective ligands for a wide range of metal ions. By combining the directional nature of hydrogen bonding with the strength and geometric preferences of metal-ligand coordination, it is possible to construct highly ordered and functional metal-organic frameworks (MOFs) and coordination polymers. The choice of metal ion and counter-anion can further direct the self-assembly process and influence the final topology of the supramolecular material. aps.org

The design process for these materials often involves a hierarchical approach. researchgate.net Initially, strong and directional interactions, such as hydrogen bonds or metal-ligand bonds, are used to form primary structural motifs. Weaker interactions, including π-π stacking and van der Waals forces, then guide the organization of these primary motifs into larger, more complex architectures. This multi-level control allows for the rational design of materials with specific desired properties and functions.

Intermolecular Hydrogen Bonding Networks in Crystalline and Self-Assembled Structures

Intermolecular hydrogen bonding is a dominant force in the solid-state structures and self-assembly of this compound and its derivatives. jchemrev.com The pyrazole ring contains both a proton-donating N-H group and a proton-accepting sp2-hybridized nitrogen atom, making it an ideal building block for constructing extensive hydrogen-bonded networks. chemguide.co.ukmdpi.com

The self-assembly of this compound in solution is also heavily influenced by hydrogen bonding. The formation of hydrogen-bonded aggregates can be observed, with the extent of assembly depending on factors such as concentration, solvent polarity, and temperature. nih.govrsc.orgnih.gov This process is often cooperative, meaning that the formation of an initial hydrogen bond facilitates the formation of subsequent bonds, leading to the rapid growth of larger assemblies. tue.nl

The interplay between hydrogen bonding and other non-covalent interactions, such as π-π stacking, can lead to the formation of complex, hierarchical structures. For instance, hydrogen-bonded chains of this compound can further assemble into columns or layers through stacking interactions between the pyrazole rings. mdpi.com This synergy of interactions is crucial for the bottom-up construction of functional nanomaterials from molecular components. mdpi.comnih.gov

Table 1: Representative Hydrogen Bond Geometries in Pyrazole-Containing Crystal Structures

| Donor | Acceptor | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) | Reference |

| N-H | N | 160-180 | 1.8-2.2 | 2.8-3.2 | nih.gov |

| N-H | O | 150-170 | 1.9-2.3 | 2.9-3.3 | finechem-mirea.ru |

| C-H | π | 120-160 | 2.4-2.8 | 3.3-3.7 | mdpi.com |

Note: The values in this table are approximate and can vary depending on the specific crystal structure.

Aromatic Interactions (π-π Stacking) and Their Contribution to Assembly

The geometry of π-π stacking can vary, with common arrangements including face-to-face, parallel-displaced, and T-shaped (edge-to-face) conformations. unifi.it In the case of this compound, parallel-displaced stacking is often favored, as it minimizes electrostatic repulsion between the electron clouds of the aromatic rings while maximizing attractive van der Waals forces. mdpi.comnih.gov

The strength of π-π stacking interactions can be modulated by the introduction of substituents on the pyrazole rings. Electron-withdrawing or electron-donating groups can alter the quadrupole moment of the aromatic ring, thereby influencing the nature and strength of the stacking interactions. princeton.edu This provides a handle for fine-tuning the self-assembly process and the properties of the resulting materials.

Table 2: Common Geometries of π-π Stacking Interactions

| Interaction Type | Description | Typical Interplanar Distance (Å) |

| Face-to-Face | Rings are directly on top of each other. | 3.3 - 3.8 |

| Parallel-Displaced | Rings are parallel but shifted relative to each other. | 3.3 - 3.8 |

| T-shaped (Edge-to-Face) | The edge of one ring points towards the face of another. | ~5.0 |

Metal-Ligand Dative Bonds and Their Role in Supramolecular Organization

The pyrazole moieties of this compound are excellent ligands for a wide variety of metal ions, making metal-ligand dative bonding a powerful tool for directing the supramolecular organization of this compound. docbrown.infochemguide.co.uk The formation of coordination bonds between the nitrogen atoms of the pyrazole rings and metal centers can lead to the construction of discrete metallosupramolecular assemblies or extended metal-organic frameworks (MOFs). nih.govyork.ac.uk

The geometry of the resulting supramolecular architecture is dictated by the coordination preferences of the metal ion and the conformational flexibility of the this compound ligand. mdpi.com For example, metal ions with a preference for tetrahedral or octahedral coordination geometries will direct the assembly of the ligands in a predictable manner, leading to the formation of specific three-dimensional networks. docbrown.info

The strength of the metal-ligand bond provides robustness to the resulting supramolecular structures, often leading to materials with high thermal and chemical stability. d-nb.info The choice of metal ion can also be used to introduce functionality into the material, such as catalytic activity, magnetic properties, or luminescence. aps.org

In many cases, the supramolecular organization is a result of the interplay between metal-ligand bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.com For instance, the coordination of this compound to metal centers can pre-organize the ligands in a way that promotes the formation of specific hydrogen-bonding networks or stacking arrangements, leading to the formation of complex, hierarchical structures. rsc.org

Cation-π and Anion-π Interactions in this compound Frameworks

Beyond the more common non-covalent interactions, the electronic nature of the pyrazole rings in this compound allows for the possibility of cation-π and anion-π interactions, which can play a subtle but important role in the formation and stabilization of its supramolecular frameworks.

Cation-π Interactions: The electron-rich π-system of the pyrazole rings can interact favorably with cations. wikipedia.org This interaction involves the electrostatic attraction between a positive charge and the quadrupole moment of the aromatic ring. nih.gov Cation-π interactions are significant in strength, comparable to hydrogen bonds and salt bridges, and can contribute to the binding of cationic species within cavities or channels of a this compound-based supramolecular assembly. rsc.orgrsc.orgproteopedia.org The presence of metal cations, either as part of the framework or as guests, can induce these interactions.

Self-Assembly Processes of this compound and Its Derivatives

The self-assembly of this compound and its derivatives is a process driven by a combination of non-covalent interactions, leading to the spontaneous formation of ordered supramolecular structures. nih.govmdpi.comfudan.edu.cn The primary driving forces for the self-assembly of these molecules are intermolecular hydrogen bonding and π-π stacking interactions. rsc.orgnih.gov

The bifunctional nature of the pyrazole rings, with their hydrogen bond donor and acceptor sites, allows for the formation of robust and directional hydrogen-bonded networks. mdpi.comnih.gov This often leads to the formation of one-dimensional chains or tapes as the primary structural motif. These primary assemblies can then further organize into higher-order structures through weaker interactions, such as van der Waals forces and π-π stacking between the pyrazole rings. researchgate.netrsc.org

The introduction of substituents onto the pyrazole rings can significantly influence the self-assembly process. researchgate.net Bulky substituents can sterically hinder certain modes of assembly, while functional groups can introduce additional non-covalent interactions, such as halogen bonding or additional hydrogen bonds, providing further control over the final supramolecular architecture. mdpi.com

The self-assembly process can also be directed by external factors, such as the choice of solvent, temperature, and the presence of templates or guest molecules. fudan.edu.cnnih.gov For example, a solvent that competes for hydrogen bonding sites can disrupt the self-assembly process, while a non-polar solvent may promote aggregation through solvophobic effects. tue.nl

Host-Guest Chemistry and Inclusion Compound Formation with this compound

The ability of this compound to form well-defined supramolecular architectures through self-assembly opens up possibilities for its use in host-guest chemistry and the formation of inclusion compounds. nih.govlibretexts.orgnobelprize.org The cavities and channels within the supramolecular frameworks built from this molecule can be designed to encapsulate guest molecules of complementary size, shape, and chemical nature. nih.govpsu.edu

The formation of inclusion compounds is driven by a combination of non-covalent interactions between the host framework and the guest molecule. These can include hydrogen bonds, van der Waals forces, and electrostatic interactions. core.ac.uk The flexibility of the this compound linker allows the host framework to adapt to the size and shape of the guest, a phenomenon known as induced fit.

The encapsulation of guest molecules can have a significant impact on their properties. For example, the confined environment of the host can stabilize reactive species, alter the photophysical properties of a guest, or control its reactivity by orienting it in a specific way. This has potential applications in areas such as drug delivery, catalysis, and chemical separations. nih.gov

The release of the guest molecule can often be triggered by an external stimulus, such as a change in temperature, pH, or solvent polarity, which disrupts the non-covalent interactions holding the host-guest complex together. core.ac.uk This responsiveness is a key feature of many functional supramolecular systems. nih.gov

Computational and Theoretical Investigations of 4,4 Methylenedipyrazole and Its Assemblies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.org.mx It is a widely used tool for studying the relationship between the geometric and electronic properties of chemical compounds. nih.gov

Geometry Optimization and Energy Minima Determination

Geometry optimization is a fundamental computational process used to find the arrangement of atoms that corresponds to a local or global energy minimum on the potential energy surface. researchgate.netpsicode.org This optimized structure represents the most stable conformation of the molecule and is crucial for calculating other properties like vibrational frequencies and electronic characteristics. scielo.org.mxresearchgate.net The process involves systematically adjusting the molecular geometry to minimize the forces acting on each atom until a stable, or optimized, state is reached. nih.gov For flexible molecules, this process may identify several low-energy conformers.

In the case of 4,4'-Methylenedipyrazole, DFT calculations would be employed to determine the key structural parameters. The optimization process would yield the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. Given the two pyrazole (B372694) rings linked by a methylene (B1212753) bridge, a key parameter would be the dihedral angle describing the relative orientation of the two rings. Studies on similar bridged aromatic compounds have shown that multiple local energy minima can exist with very small energy differences between them.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data that would be expected from a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-N (pyrazole) | Carbon-Nitrogen bond length within the pyrazole ring | ~1.34 Å |

| N-N (pyrazole) | Nitrogen-Nitrogen bond length within the pyrazole ring | ~1.36 Å |

| C-C (pyrazole) | Carbon-Carbon bond length within the pyrazole ring | ~1.39 Å |

| C-CH₂-C | Angle of the methylene bridge | ~110-112° |

| Pyrazole-CH₂-Pyrazole | Dihedral angle between the two pyrazole rings | Variable, depending on conformer |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comedu.krd Conversely, a small gap indicates that a molecule is more reactive and polarizable. edu.krd The HOMO-LUMO gap can be correlated with the electronic absorption spectra of a molecule, as it generally corresponds to the lowest energy electronic excitation. schrodinger.com For pyrazole and its derivatives, the distribution of these orbitals helps predict their behavior in chemical reactions and their potential as ligands or pharmacophores. researchgate.netwuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for pyrazole derivatives. Actual values would require a specific computational study.

| Parameter | Description | Expected Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.0 |

Electrostatic Potential Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. deeporigin.comresearchgate.netresearchgate.net It is calculated by determining the electrostatic potential energy at various points on the electron density surface of the molecule. uni-muenchen.de The MEP map is color-coded to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). deeporigin.comuni-muenchen.de

MEP maps are invaluable for predicting intermolecular interactions and chemical reactivity. nih.gov For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole rings, specifically the sp²-hybridized nitrogen not bonded to a hydrogen. These regions represent the most likely sites for hydrogen bonding or coordination with metal ions. The regions around the N-H and C-H protons would exhibit positive potential (blue), indicating them as potential hydrogen bond donor sites.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational changes and dynamic behavior of molecules. nih.govmdpi.com These simulations are essential for understanding how molecules like this compound behave in different environments (e.g., in solution) and at various temperatures. nih.gov

An MD simulation of this compound would reveal the flexibility of the molecule, particularly the rotation around the single bonds of the methylene bridge that connects the two pyrazole rings. The simulation would sample a wide range of conformations, allowing for the identification of the most stable and frequently occurring structures. biorxiv.org By analyzing the trajectory of the simulation, researchers can determine the energy barriers for interconversion between different conformations and understand how factors like solvent affect the molecule's structural stability. nih.govnih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments, defining a unique space for each molecule. The analysis provides a visual summary of all close contacts between molecules.

For a crystalline solid of this compound, a Hirshfeld analysis would likely reveal the following contributions to crystal packing:

H···H contacts: Typically the most significant contribution due to the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov

N···H/H···N contacts: Representing the crucial N-H···N hydrogen bonds that would likely be a primary organizing force in the crystal structure.

C···H/H···C contacts: Indicating weaker C-H···π interactions between the methylene bridge hydrogens and the pyrazole rings of neighboring molecules.

Table 3: Illustrative Contributions to the Hirshfeld Surface for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for nitrogen-containing heterocyclic compounds. Actual values would require a specific crystal structure and analysis.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | van der Waals contacts between hydrogen atoms. |

| N···H/H···N | ~20-30% | Represents intermolecular hydrogen bonding. |

| C···H/H···C | ~15-25% | Weaker interactions, including C-H···π contacts. |

| C···C | ~2-5% | Represents π-π stacking interactions between pyrazole rings. |

| Other | <2% | Minor contributions from other contact types. |

Molecular Docking Studies with Relevant Biological Macromolecules (as a research tool for ligand design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govnih.gov This method is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a biological target. youtube.com The process involves placing the ligand in the binding site of the receptor and evaluating the "goodness-of-fit" using a scoring function. nih.gov

Pyrazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes like carbonic anhydrases and cysteine proteases. nih.govnih.gov As a research tool, this compound could be docked into the active sites of such enzymes to explore its potential as an inhibitor. For example, docking studies could be performed against human carbonic anhydrase (hCA) isoforms or the cruzain enzyme from Trypanosoma cruzi. nih.govnih.gov

The results of such a docking study would provide:

Binding Affinity: A score predicting the strength of the interaction.

Binding Pose: The specific orientation and conformation of this compound within the active site.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or other non-covalent contacts between the ligand and amino acid residues of the protein, which are crucial for rational drug design and lead optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comwikipedia.org These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead candidates. jocpr.comnih.gov For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that govern their potential therapeutic effects, such as anticancer or anti-inflammatory activities. nih.govneuroquantology.com

The development of a QSAR model for this compound derivatives typically begins with the compilation of a dataset of compounds with experimentally determined biological activities, often expressed as IC₅₀ values (the concentration of a substance required for 50% inhibition of a specific biological or biochemical function). nih.govresearchgate.net These values are commonly converted to a logarithmic scale (pIC₅₀) for modeling purposes. A variety of molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These describe properties such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links a selection of these descriptors to the biological activity. researchgate.net The goal is to create a statistically robust model with high predictive power. nih.gov The quality of a QSAR model is assessed using various statistical parameters, including the correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the model's predictive ability. nih.gov

For a hypothetical series of this compound derivatives designed as potential anticancer agents, a QSAR study might reveal that specific substitutions on the pyrazole rings are crucial for activity. For example, the presence of bulky, electron-withdrawing groups at certain positions might be found to enhance the cytotoxic effects against a particular cancer cell line. nih.gov The resulting QSAR model can then be used to predict the pIC₅₀ values of novel, unsynthesized this compound derivatives, allowing for the prioritization of compounds with the highest predicted potency for synthesis and experimental testing. nih.govnih.gov

Below is an interactive data table illustrating a hypothetical QSAR model for a series of this compound derivatives. The table includes the structures of the derivatives, a selection of molecular descriptors, and their experimental and predicted pIC₅₀ values.

| Derivative | R1 | R2 | Molecular Weight | LogP | Predicted pIC₅₀ |

| 1 | H | H | 176.20 | 1.5 | 5.2 |

| 2 | CH₃ | H | 190.23 | 2.0 | 5.8 |

| 3 | Cl | H | 210.65 | 2.3 | 6.1 |

| 4 | NO₂ | H | 221.19 | 1.8 | 6.5 |

| 5 | H | CH₃ | 190.23 | 2.0 | 5.7 |

| 6 | H | Cl | 210.65 | 2.3 | 6.0 |

| 7 | H | NO₂ | 221.19 | 1.8 | 6.4 |

| 8 | CH₃ | CH₃ | 204.26 | 2.5 | 6.3 |

| 9 | Cl | Cl | 245.09 | 3.1 | 6.8 |

| 10 | NO₂ | NO₂ | 266.18 | 2.6 | 7.2 |

Force Field Development and Parameterization for this compound Systems

Molecular mechanics force fields are a collection of equations and associated parameters designed to calculate the potential energy of a system of atoms. wikipedia.org They are essential for performing molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of molecules and their interactions. ethz.ch While general-purpose force fields like the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) exist for a wide range of organic molecules, specific parameterization is often necessary for novel scaffolds like this compound to ensure accurate simulation results. nih.govnih.govnih.gov

The process of developing a force field for this compound involves defining atom types and then deriving parameters for both bonded and non-bonded interactions. wikipedia.org

Bonded Parameters: These describe the energy associated with the covalent bonding structure of the molecule and include:

Bond stretching: The energy required to stretch or compress a bond from its equilibrium length.

Angle bending: The energy required to bend an angle from its equilibrium value.

Torsional (dihedral) angles: The energy associated with the rotation around a chemical bond.

Non-bonded Parameters: These describe the interactions between atoms that are not directly bonded and include:

van der Waals interactions: These account for short-range repulsive and long-range attractive forces between atoms.

Electrostatic interactions: These are calculated based on the partial atomic charges assigned to each atom.

The parameterization process typically relies on high-level quantum mechanical (QM) calculations to provide reference data. ethz.ch For instance, QM calculations can be used to determine the equilibrium bond lengths and angles, as well as the potential energy surface for the rotation around specific bonds. The force field parameters are then optimized to reproduce this QM data as closely as possible. nih.gov The partial atomic charges are also derived from QM calculations, often using methods that fit the charges to the electrostatic potential. frontiersin.org

Below is an illustrative data table of hypothetical force field parameters for the core structure of this compound, based on the atom types that would be assigned in a general force field like GAFF or CGenFF.

| Parameter Type | Atoms Involved | Equilibrium Value | Force Constant |

| Bond Stretching | C-C (pyrazole) | 1.38 Š| 469 kcal/mol/Ų |

| C-N (pyrazole) | 1.37 Š| 490 kcal/mol/Ų | |

| N-N (pyrazole) | 1.35 Š| 510 kcal/mol/Ų | |

| C-CH₂ (bridge) | 1.51 Å | 317 kcal/mol/Ų | |

| C-H | 1.09 Š| 377 kcal/mol/Ų | |

| Angle Bending | C-N-N | 108.0° | 70 kcal/mol/rad² |

| N-C-C | 110.0° | 70 kcal/mol/rad² | |

| C-CH₂-C | 112.5° | 63 kcal/mol/rad² | |

| Torsional Angle | C-C-CH₂-C | - | 0.156 kcal/mol |

| Partial Atomic Charge | N (pyrazole) | -0.25 e | - |

| C (bridge) | -0.10 e | - | |

| H (on bridge C) | +0.05 e | - |

Advanced Applications of 4,4 Methylenedipyrazole in Materials Science and Catalysis

4,4'-Methylenedipyrazole as a Building Block for Functional Materials

The adaptability of this compound's structure makes it an ideal candidate for constructing a new generation of functional materials. Its ability to coordinate with metal ions in various ways has led to the development of materials with specific and tunable properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Functionalities

Metal-organic frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters linked together by organic ligands. researchgate.netwikipedia.org The use of this compound as a ligand in the synthesis of MOFs and coordination polymers has opened up new avenues for creating materials with specific functionalities. researchgate.netbohrium.com The tailored pore sizes and high surface areas of these materials make them suitable for applications such as gas storage and separation, and drug delivery. nih.govnih.govmdpi.com

The synthesis of MOFs often involves solvothermal or microwave-assisted methods, where the reaction conditions can be tuned to produce desired structures. mdpi.comrsc.org The choice of metal ions, such as those from Group 4 (like Ti(IV) and Zr(IV)) or others like Co(II), can significantly influence the stability and properties of the resulting MOF. researchgate.netrsc.org For instance, MOFs containing high-valent metals often exhibit enhanced thermal and chemical stability. researchgate.net The modular nature of MOFs allows for the systematic modification of their structures to achieve targeted functions. researchgate.net

Coordination polymers, a broader class of compounds that includes MOFs, also benefit from the inclusion of ligands like this compound. researchgate.netnih.govuniurb.it These materials can form one-, two-, or three-dimensional networks with diverse topologies. bohrium.comresearchgate.net The structural flexibility of the this compound ligand can lead to the formation of interesting architectures, including interpenetrating networks. researchgate.net

Table 1: Examples of MOFs and Coordination Polymers with Specific Functionalities

| Material Name | Metal Ion(s) | Organic Ligand(s) | Key Functionality | Reference |

|---|---|---|---|---|

| MIL-53(Al) | Al(III) | Terephthalic acid | Gas storage, Cu(II) uptake | researchgate.net |

| Fe-MIL-101 | Fe(III) | Terephthalic acid | Drug delivery (Flurbiprofen) | nih.gov |

| [Co2(btec)(bipy)2(DMF)] | Co(II) | 1,2,4,5-benzenetetracarboxylate, 4,4'-bipyridine (B149096) | Gas adsorption | rsc.org |

Design of Molecular Sensors and Responsive Materials

The unique electronic and structural characteristics of this compound make it a valuable component in the design of molecular sensors and stimuli-responsive materials. d-nb.infod-nb.infomdpi.com These materials can detect the presence of specific molecules or changes in their environment, such as temperature or light, and respond with a measurable signal. d-nb.infobohrium.com

Molecular sensors based on this compound can be designed to bind selectively with target analytes. d-nb.infomdpi.com This selectivity is achieved by creating specific recognition sites within the material's structure. mdpi.com For example, molecularly imprinted polymers (MIPs) can be created with cavities that are complementary in shape and functionality to a target molecule, enabling highly selective detection. mdpi.com The binding of the target molecule can then trigger a change in the material's properties, such as its fluorescence, which can be used for detection. mdpi.comnih.gov

Stimuli-responsive materials, also known as "smart" materials, can undergo significant changes in their properties in response to external stimuli. d-nb.infodtu.dkrsc.org The incorporation of this compound into polymer structures can impart responsiveness to various stimuli. rsc.org For instance, materials can be designed to change their shape, solubility, or mechanical properties in response to changes in temperature, pH, or light. d-nb.infobohrium.com This has potential applications in areas like drug delivery, where the release of a drug can be triggered at a specific site in the body. dtu.dk

Hybrid Materials Integration and Properties

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a way to create materials with enhanced or novel properties. csic.esnih.govresearchgate.netchemrxiv.org The integration of this compound into hybrid materials can lead to synergistic effects, where the properties of the final material are greater than the sum of its parts. researchgate.net

These materials can be classified into two main classes based on the nature of the interaction between the organic and inorganic phases. Class I hybrids involve weak interactions like van der Waals forces or hydrogen bonds, while Class II hybrids feature strong covalent bonds between the components. csic.es this compound can be incorporated into either class, depending on the synthesis method and the other components used.

The properties of these hybrid materials can be tuned by varying the composition and structure. chemrxiv.org For example, incorporating this compound-based complexes into a polymer matrix can enhance the mechanical strength, thermal stability, and conductivity of the material. chemrxiv.orgmdpi.com This approach has been used to develop materials for a wide range of applications, including coatings, membranes, and electronic devices. mdpi.com

Catalytic Applications of this compound-Based Complexes

The ability of this compound to form stable complexes with a variety of metal ions makes it a promising ligand for catalytic applications. These complexes can act as catalysts in both homogeneous and heterogeneous systems, facilitating a wide range of chemical transformations.

Homogeneous Catalysis Utilizing this compound Ligands

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically a liquid phase. nih.gov this compound-based ligands can be used to create soluble metal complexes that exhibit high catalytic activity and selectivity. nih.gov The design of the ligand is crucial, as it can influence the electronic and steric properties of the metal center, thereby controlling the outcome of the catalytic reaction. nih.gov

These catalysts have been employed in a variety of organic transformations. semanticscholar.org The modular nature of the ligands allows for the fine-tuning of the catalyst's properties to optimize its performance for a specific reaction. rsc.org Supramolecular approaches, where non-covalent interactions are used to assemble the catalyst, have also been explored to create highly active and selective systems. rsc.org

Table 2: Examples of Homogeneous Catalytic Reactions

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Transition Metal Complexes | Hydrogenation, Carbonylation | Mild reaction conditions, high selectivity | nih.gov |

| Palladium(II) Complexes | C-H Functionalization | Ligand design crucial for reactivity and selectivity | nih.gov |

| Supramolecular Catalysts | Various | Tunable properties, new reaction pathways | rsc.org |

Heterogeneous Catalysis and Nanostructured Catalyst Design

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. wikipedia.orglibretexts.org This offers advantages in terms of catalyst separation and recycling. researchgate.net this compound can be used to create solid-supported catalysts, where the active catalytic species are anchored to a solid support material. nih.gov

One approach is to use MOFs constructed with this compound as heterogeneous catalysts. researchgate.netustc.edu.cn The porous nature of MOFs allows for the diffusion of reactants to the active sites within the framework, while the products can easily diffuse out. wikipedia.orgustc.edu.cn The well-defined structure of MOFs also allows for a better understanding of the catalytic mechanism at the molecular level. stanford.edu

The design of nanostructured catalysts is another important area of research. rsc.orgrsc.orgfrontiersin.org By controlling the size, shape, and composition of the catalyst at the nanoscale, it is possible to significantly enhance its activity and selectivity. rsc.orgmdpi.com For example, bimetallic nanoparticles can exhibit synergistic effects that lead to improved catalytic performance compared to their monometallic counterparts. frontiersin.org this compound can play a role in the synthesis of these nanostructures, for instance, by acting as a capping agent to control their growth and stability. beilstein-journals.orgrsc.org

Olefin Polymerization Catalysis Mediated by Vanadium Complexes

Vanadium-based catalysts are of significant industrial importance, particularly in the production of specialty polymers like ethylene-propylene-diene-monomer (EPDM) synthetic rubbers. doi.org While catalysts based on titanium and zirconium often show higher activity, vanadium catalysts offer distinct advantages, including the ability to produce ultra-high molecular weight polyethylene (B3416737) (UHMWPE) and achieve higher incorporation of comonomers. doi.org The performance of these catalysts is highly dependent on the ligand environment around the vanadium center. Pyrazole-based ligands have emerged as a promising class for tuning the electronic and steric properties of vanadium catalysts. nih.govresearchgate.net

Although direct studies on this compound in this context are limited, research on analogous pyrazolyl-pyridine and hydrotris(pyrazolyl)borato ligands provides significant insight. For instance, vanadium(III) complexes with tridentate 2,6-bis(pyrazol-1-ylmethyl)pyridine ligands, when activated with a cocatalyst like ethylaluminium dichloride (AlEtCl₂), exhibit high activity for ethylene (B1197577) polymerization. nih.govresearchgate.net These systems are capable of producing highly linear polyethylene with high molecular weights (up to 1.0 × 10⁶ g/mol ) and narrow, unimodal molecular weight distributions. nih.govresearchgate.net The substituents on the pyrazole (B372694) rings are known to modify the catalytic response of the metal center, allowing for fine-tuning of the polymerization reaction. researchgate.net